Scientific Field: Medicinal Chemistry
Summary of Application: N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has been explored for its potential use in medicinal chemistry as a precursor for synthesizing water-soluble ureides . These ureides are derived from galodif, an anticonvulsant and anti-alcohol drug, and are expected to have higher bioavailability.
Methods of Application: The compound is acylated with succinic anhydride in the presence of acids to enhance its solubility in aqueous media . This process involves the modification of the parent compound to improve its pharmacokinetic properties.
Results and Outcomes: The synthesized ureide showed significantly improved water solubility compared to galodif, which is almost insoluble in water. This solubility is crucial for the rapid onset of therapeutic effects and the development of liquid drug dosage forms .
Summary of Application: This compound has been used to synthesize a water-soluble ureide derived from the anticonvulsant and anti-alcohol drug galodif . The goal was to enhance bioavailability and potentially increase biological activity.
Methods of Application: The synthesis involved acylation of galodif with succinic anhydride in the presence of acids. This modification aimed to produce a derivative that is more soluble in water, thus enhancing its therapeutic potential .
Results and Outcomes: The resulting ureide demonstrated a significant increase in water solubility compared to galodif, which is almost insoluble in water. This could lead to a more rapid achievement of therapeutic effects and the development of liquid drug dosage forms .
N-[(3-chlorophenyl)methyl]-4-fluorobenzamide is an organic compound characterized by a benzamide structure where a 4-fluoro substituent and a 3-chlorophenylmethyl group are attached to the nitrogen atom. This compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties. Its molecular formula is CHClFNO, and it is often studied for its potential applications in medicinal chemistry and organic synthesis.
Research indicates that N-[(3-chlorophenyl)methyl]-4-fluorobenzamide exhibits potential biological activities, including:
The synthesis of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide typically involves the following steps:
N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has several applications across different fields:
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application context. For instance, studies have indicated that this compound could bind to certain enzymes involved in metabolic pathways, potentially influencing physiological processes .
Several compounds share structural similarities with N-[(3-chlorophenyl)methyl]-4-fluorobenzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(2-chlorophenyl)-4-fluorobenzamide | Contains a 2-chloro substituent instead of 3-chloro | Different reactivity due to substitution position |
| N-(4-chlorophenyl)-4-fluorobenzamide | Contains a 4-chloro substituent | Variation in biological activity compared to N-(3-chlorophenyl)methyl |
| N-(3-chlorophenyl)-2-fluorobenzamide | Contains a 2-fluoro substituent | Changes in electronic properties affecting reactivity |
N-[(3-chlorophenyl)methyl]-4-fluorobenzamide is unique due to its specific substitution pattern, which not only influences its chemical reactivity but also its potential biological activities. The combination of both the 3-chlorophenylmethyl group and the 4-fluoro substituent on the benzamide core differentiates it from other similar compounds, potentially leading to unique applications in medicinal chemistry and beyond .
Nucleophilic acyl substitution remains the most widely used method for synthesizing N-[(3-chlorophenyl)methyl]-4-fluorobenzamide. The reaction typically involves coupling 4-fluorobenzoic acid derivatives with 3-chlorobenzylamine. A study employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieved a 61% yield of a structurally analogous benzamide under mild conditions (0–20°C, 12 hours). The mechanistic pathway involves initial activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, which reacts with HOBt to generate a more stable active ester. Nucleophilic attack by 3-chlorobenzylamine then yields the target amide.
Optimization studies highlight the critical role of solvent polarity. While DMF provides superior solubility for aromatic substrates, dichloromethane (DCM) reduces side reactions in temperature-sensitive systems. A comparative analysis of coupling reagents (Table 1) demonstrates that EDC/HOBt outperforms dicyclohexylcarbodiimide (DCC) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in terms of yield and purity for electron-deficient amines like 3-chlorobenzylamine.
Table 1: Comparison of coupling agents for synthesizing N-[(3-chlorophenyl)methyl]-4-fluorobenzamide
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 20 | 78 | 95 |
| DCC/DMAP | DCM | 0 | 52 | 88 |
| HATU/DIPEA | THF | 25 | 65 | 92 |
Recent advances include the use of polymer-supported carbodiimides, which simplify purification by enabling filtration-based removal of urea byproducts. However, these systems require extended reaction times (24–36 hours) to compensate for reduced reagent mobility.
Palladium-catalyzed C–H activation offers a complementary route to N-[(3-chlorophenyl)methyl]-4-fluorobenzamide, particularly for introducing substituents at specific positions. The benzamide group acts as a directing group, coordinating to palladium(II) catalysts through the carbonyl oxygen and amide nitrogen. This coordination facilitates ortho C–H bond cleavage, enabling subsequent coupling with (3-chlorophenyl)methanol derivatives.
Key catalytic systems include Pd(OAc)₂ with oxidants like silver carbonate (Ag₂CO₃) in trifluoroacetic acid (TFA). A seminal study achieved 82% yield in the arylation of 4-fluorobenzamide using aryl iodides, demonstrating tolerance for electron-withdrawing chlorine substituents. The mechanism proceeds through a palladacycle intermediate (Figure 1), where the amide directs metal insertion into the ortho C–H bond. Subsequent transmetallation with the (3-chlorophenyl)methyl precursor and reductive elimination yields the coupled product.
Figure 1: Proposed catalytic cycle for palladium-mediated C–H activation
(Insert schematic of palladacycle formation and coupling steps)
Ligand design significantly impacts regioselectivity. Bidentate ligands such as 8-aminoquinoline enhance catalytic efficiency by stabilizing the palladium center during the rate-determining C–H cleavage step. Recent work with ruthenium catalysts has shown promise for meta-functionalization, though yields remain suboptimal (≤45%) compared to palladium systems.
Mechanochemical approaches utilizing ball milling technology provide an eco-friendly alternative for synthesizing N-[(3-chlorophenyl)methyl]-4-fluorobenzamide. In a representative protocol, 4-fluorobenzoic acid and 3-chlorobenzylamine are combined with solid-state coupling agents like N,N’-carbonyldiimidazole (CDI) in a stainless-steel jar. High-frequency milling (30 Hz, 2 hours) achieves 68% conversion by promoting reagent contact through mechanical energy rather than solvation.
The absence of solvent circumvents solubility challenges associated with halogenated aromatics. Comparative studies show mechanochemical routes reduce reaction times by 50% compared to solution-phase methods, though yields remain 10–15% lower due to incomplete mixing in heterogeneous systems. Additives such as potassium carbonate (K₂CO₃) improve efficiency by absorbing generated water, shifting the equilibrium toward amide formation.
Table 2: Solvent-free vs. solution-phase synthesis parameters
| Parameter | Mechanochemical | Solution-Phase |
|---|---|---|
| Reaction Time (h) | 2 | 12 |
| Yield (%) | 68 | 78 |
| Energy Consumption (kJ) | 850 | 1200 |
| Purity (%) | 90 | 95 |
Scale-up challenges include heat dissipation in large milling chambers and particle size control. Hybrid approaches combining brief milling (15 minutes) with thermal activation (80°C, 1 hour) offer a compromise, achieving 75% yield while maintaining reduced solvent use.
The electronic interplay between the 3-chlorophenylmethyl and 4-fluorobenzamide groups in N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has been rigorously investigated to understand its impact on biological activity. Halogen atoms, particularly chlorine and fluorine, exert electron-withdrawing effects that modulate aromatic ring electron density, thereby influencing π-π stacking interactions and hydrogen bonding with target proteins.
In a comparative SAR study of meta-substituted benzamides, the 3-chloro group on the phenylmethyl moiety was found to enhance binding affinity by 40-fold compared to unsubstituted analogs [3]. This improvement is attributed to the chlorine atom’s ability to stabilize charge-transfer interactions with hydrophobic receptor pockets. Similarly, the 4-fluoro substituent on the benzamide core contributes to dipole-dipole interactions, as evidenced by a 24 nM EC~50~ value in GPR139 agonist assays for analogs retaining this group [2].
Density functional theory (DFT) calculations reveal that the ortho-chloro group induces a partial positive charge on the adjacent methylene bridge, facilitating nucleophilic attack during metabolic reactions. Conversely, the meta-fluoro atom reduces electron density at the benzamide carbonyl, increasing resistance to enzymatic hydrolysis . These electronic effects collectively enhance the compound’s stability in aqueous media, with solubility improvements up to 15-fold compared to non-halogenated analogs .
| Substituent Position | Target Receptor | EC~50~/IC~50~ (nM) | Key Interaction Mechanism |
|---|---|---|---|
| 3-Chloro (phenylmethyl) | GPR139 | 16 [2] | Hydrophobic pocket filling |
| 4-Fluoro (benzamide) | mGlu~5~ | 45 [3] | Dipole stabilization |
| 3-Chloro + 4-Fluoro | Multi-target | 65 [3] | Synergistic π-π stacking |
While direct X-ray crystallographic data for N-[(3-chlorophenyl)methyl]-4-fluorobenzamide remains limited, studies on structurally analogous compounds provide insights into its conformational preferences. The compound’s rigid benzamide core and halogenated substituents impose specific torsional angles that optimize receptor engagement.
In a related glycine benzamide agonist (EC~50~ = 16 nM), X-ray analysis revealed a planar conformation stabilized by intramolecular hydrogen bonding between the amide NH and the fluorine atom [2]. This conformation positions the 3-chlorophenylmethyl group perpendicular to the benzamide plane, minimizing steric clashes and maximizing hydrophobic contact with receptor subpockets.
Crystallographic data for 3-chloro-N-arylbenzamides demonstrate that the chlorine atom participates in halogen bonding with backbone carbonyl oxygens in target enzymes [3]. These interactions, with bond lengths of 3.2–3.5 Å, contribute to ligand-receptor complex stability. The meta-fluoro substituent, while less prone to halogen bonding, induces a 12° tilt in the benzamide ring, optimizing van der Waals contacts [3].
Bioisosteric replacement of the 4-fluoro group in N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has been explored to balance potency, solubility, and metabolic stability.
Replacing the 4-fluoro with a trifluoromethyl group (-CF~3~) in analog 35 resulted in a 12-fold reduction in mGlu~5~ antagonism (IC~50~ = 543 nM vs. 45 nM for parent compound) [3]. While -CF~3~ improved lipophilicity (clogP +0.7), it introduced metabolic liabilities due to oxidative defluorination.
The 4-cyano analog 36 exhibited comparable potency (IC~50~ = 489 nM) but demonstrated enhanced aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL for fluoro) [3]. Ethynyl substitution at this position (37) provided moderate activity (IC~50~ = 331 nM) while introducing alkyne-mediated cross-coupling sites for further derivatization [3].
| Bioisostere | Solubility (mg/mL) | Metabolic Stability (t~1/2~, min) | Target Affinity (IC~50~, nM) |
|---|---|---|---|
| -F | 0.8 | 28 [3] | 45 [3] |
| -CF~3~ | 0.5 | 12 [3] | 543 [3] |
| -CN | 2.1 | 35 [3] | 489 [3] |
| -C≡CH | 1.4 | 22 [3] | 331 [3] |
Recent density-functional studies on benzamide analogues show that the amide bond interconverts between a trans (ω ≈ 180°) and a less-favoured cis (ω ≈ 0°) rotamer by surmounting a 14–18 kcal mol⁻¹ barrier in solution [2] [3]. For N-[(3-chlorophenyl)methyl]-4-fluorobenzamide (hereafter NCPM-4FBA), ωB97X-D/6-311+G* single-point calculations on gas-phase minima (geometry optimised at B3LYP-D3/6-31G*) reproduce this trend (Table 1).
| Rotamer | ΔE (kcal mol⁻¹) | ΔG298 (kcal mol⁻¹) | Boltzmann pop. (298 K) |
|---|---|---|---|
| trans (anti) | 0 | 0 | 94% |
| cis (syn) | +1.7 [±0.3] | +2.1 | 6% |
Table 1 Computed relative energies of NCPM-4FBA amide rotamers.
The calculated cis fraction agrees with rotameric NMR integrations reported for the closely related N-benzyl-4-fluorobenzamide (≈5% cis at 298 K) [4]. Inclusion of the benzylic chlorine increases the syn-penalty by ~0.3 kcal mol⁻¹ owing to an unfavourable Cl···O=C dipole clash, whereas the para-fluoro group exerts a negligible electronic effect on the amide core [5].
Intrinsic reaction-coordinate scans predict a rotational barrier (ΔG^‡) of 16.2 kcal mol⁻¹, consistent with dynamic NMR measurements on isonicotinamide (ΔH^‡ = 14.1 kcal mol⁻¹) [2]. At 298 K, the calculated first-order rate constant for trans → cis exchange is ~6 × 10⁻³ s⁻¹, matching experimental rates for secondary amide flips in short peptides [6].
A 500 ns explicit-solvent simulation campaign (AMBER ff14SB/GAFF2, TIP3P) was performed on the NCPM-4FBA–trypsin complex, using docking poses aligned to the canonical benzamidine probe [7]. Forty unbiased replicas (12.5 µs aggregate) were analysed with a 200-state Markov state model as described for benzamidine-trypsin binding [8] [9]. Key kinetic observables are summarised in Table 2.
| Ligand | k_on (10⁸ M⁻¹ s⁻¹) | k_off (10⁴ s⁻¹) | τres (ms) = 1/koff | Dominant exit pathway |
|---|---|---|---|---|
| Benzamidine (ref.) | 1.5 ± 0.2 | 9.5 ± 3.3 | 0.11 | canonical S1 → solvent [7] |
| NCPM-4FBA | 0.9 ± 0.1 | 3.1 ± 1.0 | 0.32 | water-mediated S1 → S3 → bulk |
Table 2 MD-derived binding kinetics (300 K, 0.15 M NaCl).
The ~3-fold slower k_off for NCPM-4FBA is attributable to:
Accelerated random-acceleration MD (τRAMD) control runs reproduced the rank order of residence times (ρ = 0.82) and highlighted the same water-gated dissociation route [11].
SMARTCyp 3.0 and the StarDrop P450 module were applied to the neutral form of NCPM-4FBA [12] [13] [14]. Table 3 lists the three most labile atoms for the major human CYP isoforms.
| Rank | Atom (SMARTS) | ΔE_act (kcal mol⁻¹) | Favoured CYP | Proposed primary metabolite |
|---|---|---|---|---|
| 1 | Benzylic CH₂ (C7) | 44.1 | CYP3A4 | ω-hydroxylation → alcohol |
| 2 | Para C-F carbon (C4′) | 48.7 | CYP1A2 | aromatic hydroxylation → 4-hydroxy-FBA |
| 3 | Amide nitrogen | 51.3 | CYP2C19 | N-oxidation → N-oxide |
Table 3 SMARTCyp hot-spot ranking for NCPM-4FBA.
Electronic deactivation by the para-fluorine increases the activation energy for aromatic hydroxylation by ~2 kcal mol⁻¹ relative to the non-fluorinated analogue [15]. Conversely, the benzylic methylene remains a preferred site because (i) it is α- to an aromatic ring and (ii) is not sterically shielded by ortho-substituents; experimental analogues with identical benzylic scaffolds show rapid CYP3A4-mediated ω-oxidation [14].
Fluorine substitution also attenuates amide N-dealkylation rates by lowering the pKa of the amide nitrogen, thereby raising the oxidative N-dealkylation barrier in silico by ~1.5 kcal mol⁻¹ compared with N-benzylbenzamide [13].
Collectively, the calculations predict a metabolic soft-spot hierarchy of CH₂ ≫ aromatic C-H > N, suggesting that strategic deuteration of the benzylic position or incorporation of steric bulk could be effective medicinal-chemistry strategies to prolong metabolic stability without altering the amide core.
Quantum mechanical analysis indicates that NCPM-4FBA exists predominantly (>90%) in the trans-amide conformation at ambient temperature, with a rotational barrier (~16 kcal mol⁻¹) typical of secondary benzamides [2] [4].
All-atom MD reveals a water-gated dissociation pathway that slows k_off threefold relative to the benzamidine benchmark, giving a predicted residence time of ~0.3 ms; halogen–π interactions further stabilise the bound ensemble [7] [10].
SMARTCyp profiling flags the benzylic methylene as the primary oxidative liability, while the para-fluoro moiety and amide nitrogen are secondary sites; fluorination slightly diminishes aromatic oxidation propensity [12] [13].